(4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride

Building block purity Reproducibility Hydrochloride salt quality

(4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride is a 2,4-disubstituted pyrimidine building block featuring a sterically demanding tert-butyl group at the 4-position and a primary aminomethyl (–CH₂NH₂) handle at the 2-position, supplied as a crystalline hydrochloride salt with molecular formula C₉H₁₆ClN₃ and molecular weight 201.70 g/mol. The hydrochloride salt form confers solid-state stability and enhanced aqueous solubility relative to the free base, while the 4-tert-butyl substituent imparts significant lipophilicity (computed LogP = 2.7) and steric bulk that differentiate this scaffold from unsubstituted, 4-methyl, or 4,6-disubstituted pyrimidine methanamine analogs.

Molecular Formula C9H16ClN3
Molecular Weight 201.70 g/mol
CAS No. 1196152-32-5
Cat. No. B14176239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride
CAS1196152-32-5
Molecular FormulaC9H16ClN3
Molecular Weight201.70 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NC=C1)CN.Cl
InChIInChI=1S/C9H15N3.ClH/c1-9(2,3)7-4-5-11-8(6-10)12-7;/h4-5H,6,10H2,1-3H3;1H
InChIKeyWAXBTKYHEZFDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Tert-butylpyrimidin-2-YL)methanamine Hydrochloride (CAS 1196152-32-5) — Procurement-Relevant Chemical Profile for Research Building Block Selection


(4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride is a 2,4-disubstituted pyrimidine building block featuring a sterically demanding tert-butyl group at the 4-position and a primary aminomethyl (–CH₂NH₂) handle at the 2-position, supplied as a crystalline hydrochloride salt with molecular formula C₉H₁₆ClN₃ and molecular weight 201.70 g/mol [1]. The hydrochloride salt form confers solid-state stability and enhanced aqueous solubility relative to the free base, while the 4-tert-butyl substituent imparts significant lipophilicity (computed LogP = 2.7) and steric bulk that differentiate this scaffold from unsubstituted, 4-methyl, or 4,6-disubstituted pyrimidine methanamine analogs . These structural features make the compound a rationally selected intermediate for medicinal chemistry programs requiring hydrophobic, sterically shielded pyrimidine cores for kinase inhibitor or receptor modulator elaboration.

Why Generic Pyrimidine Methanamine Analogs Cannot Substitute for (4-Tert-butylpyrimidin-2-YL)methanamine Hydrochloride in Structure-Focused Research Procurement


Replacing (4-tert-butylpyrimidin-2-YL)methanamine hydrochloride with a simpler pyrimidine methanamine analog (e.g., unsubstituted pyrimidin-2-ylmethanamine HCl, CAS 372118-67-7, or 4-methylpyrimidin-2-yl methanamine HCl, CAS 1782311-16-3) introduces a quantifiable loss of steric bulk and lipophilicity that can fundamentally alter downstream molecular recognition. The Taft steric parameter (Es) for a tert-butyl substituent is −2.78, versus −1.24 for methyl and 0.00 for hydrogen, representing a 2.2-fold greater steric demand that strongly influences binding pocket occupancy in kinase ATP sites and hydrophobic receptor clefts [1]. Moreover, the computed LogP of the target compound is 2.7, compared to approximately −0.5 to 0.94 for the 4-methyl analog, a difference of 1.8–3.2 log units corresponding to a 60- to 1,600-fold higher octanol-water partition coefficient . These differences are not cosmetic; they dictate whether a derivatized lead compound achieves target engagement, appropriate membrane permeability, or selectivity over closely related off-targets. The quantitative evidence below substantiates that the 4-tert-butyl-2-aminomethyl pyrimidine scaffold occupies a distinct and non-interchangeable position in the chemical space of pyrimidine building blocks.

Quantitative Evidence Guide — Differentiating (4-Tert-butylpyrimidin-2-YL)methanamine Hydrochloride from Closest Analogs for Procurement Decision-Making


Purity: 98% Baseline for Target Compound vs. Typical 95–97% for Closest Hydrochloride Salt Analogs

The target compound is consistently listed at 98% purity from A&J Pharmtech [1]. In contrast, the closest analog in the same salt form — (4-methylpyrimidin-2-yl)methanamine hydrochloride (CAS 1782311-16-3) — is commercially available at 95% purity from Fluorochem and CheMenu, and at 97% from Bidepharm and Capotchem . The unsubstituted pyrimidin-2-ylmethanamine hydrochloride (CAS 372118-67-7) is listed at 95–97% from multiple suppliers including Fluorochem (95%), AKSci (95%), and Aladdin (97%) . This 1–3% absolute purity gap may appear modest but can translate into a meaningful reduction in side-product formation during amide coupling or reductive amination steps where aminomethyl nucleophilicity is sensitive to competing amine impurities.

Building block purity Reproducibility Hydrochloride salt quality

Lipophilicity (LogP): 2.7 for Target vs. −0.5 to 0.94 for 4-Methyl Analog — A 1.8–3.2 Log Unit Differential

The computed LogP for the target compound is 2.7, as reported on Chemsrc . For the 4-methyl analog (free base, CAS 933682-85-0), the XlogP value is −0.5 according to Chem960, while Molwiki reports a computed LogP of 0.944 . The lipophilicity gap between the target and its methyl analog is therefore 1.8 to 3.2 log units, depending on the computational method used for the comparator. By the Hansch-Fujita principle, each log unit increase corresponds to approximately a 10-fold increase in octanol-water partition coefficient, implying that the target compound is roughly 60- to 1,600-fold more lipophilic than the 4-methyl analog. This differential is structurally attributable to the replacement of a methyl group (–CH₃) with a tert-butyl group (–C(CH₃)₃), which adds three additional sp³ carbon atoms and substantially increases the hydrophobic surface area of the scaffold.

Lipophilicity LogP Membrane permeability ADME

Steric Bulk: Taft Es −2.78 for tert-Butyl vs. −1.24 for Methyl — Over 2-Fold Greater Steric Demand Shaping Binding Pocket Complementarity

The Taft steric substituent constant (Es) quantifies the steric effect of a substituent on reaction rates and, by extension, on receptor-ligand steric complementarity. On the standard hydrogen-referenced scale, the tert-butyl group has an Es value of –2.78, compared to –1.24 for methyl, 0.00 for hydrogen, and –1.71 for isopropyl [1]. This means the tert-butyl group exerts more than double the steric hindrance of a methyl group. In the context of heterocyclic building blocks, this steric differentiation is critical: the 4-tert-butyl group on the pyrimidine ring creates a conformationally restricted hydrophobic shield on one face of the heterocycle, which can be exploited to achieve selectivity within kinase families. Direct precedent is found in the SAR of 2-aminopyrimidine H₄ receptor ligands, where compound 3 (4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine) achieved rat H₄ Ki = 3.4 nM and human H₄ Ki = 5.8 nM, with the tert-butyl group contributing essential hydrophobic contacts in the receptor binding pocket [2].

Steric parameter Taft equation Structure-activity relationship Selectivity

Scaffold Validation: 4-tert-Butylpyrimidin-2-yl Motif Drives Potent SYK Kinase Inhibition (IC₅₀ = 25 nM) in Patent-Disclosed Lead Compounds

The 4-tert-butylpyrimidin-2-yl fragment is a validated pharmacophoric element in kinase inhibitor design. In US Patent 8,759,366 (Merck Sharp & Dohme), the elaborated compound 1-(5-{3-[(4-tert-butylpyrimidin-2-yl)amino]-5-methylphenyl}-1,3-thiazol-2-yl)-cyclobutanol, which contains the 4-tert-butylpyrimidin-2-yl amine motif directly coupled via an aniline linker, demonstrated an IC₅₀ of 25 nM against recombinant human SYK (spleen tyrosine kinase) in a GST-hSYK fusion protein enzymatic assay at pH 7.5, 2 °C [1]. This potency is attributable in part to the 4-tert-butyl substituent occupying a hydrophobic sub-pocket within the SYK ATP-binding site. For comparison, closely related SYK inhibitor scaffolds lacking the 4-tert-butyl group or bearing smaller 4-alkyl substituents (e.g., 4-methyl or 4-ethyl) typically exhibit a 3- to 30-fold reduction in potency when the hydrophobic contact is diminished, as inferred from the broader SAR within the patent series [1]. While the target compound is the unelaborated building block (methanamine rather than aniline-linked), this patent dataset directly validates the 4-tert-butylpyrimidin-2-yl core as a privileged substructure for achieving nanomolar kinase engagement.

Kinase inhibitor SYK Scaffold validation Patent precedent

Hydrochloride Salt Advantage: Solid-State Stability and Pre-Dissolved Handling vs. Free-Base Analogs

The target compound is supplied as a pre-formed hydrochloride salt, which provides three procurement-relevant advantages over the corresponding free base: (1) the salt is a stable crystalline solid at ambient temperature, whereas many pyrimidine methanamine free bases are low-melting solids or oils (e.g., the free base of the 4-methyl analog has a predicted boiling point of 199 °C but no reported melting point, suggesting limited crystallinity) ; (2) the hydrochloride form is readily soluble in water and polar organic solvents (DMSO, methanol, ethanol), facilitating direct use in aqueous reaction conditions without additional acid activation; (3) the salt form eliminates batch-to-batch variability in protonation state, which can affect nucleophilicity in amine coupling reactions. The free base of (4-methylpyrimidin-2-yl)methanamine (CAS 933682-85-0) requires separate protonation optimization for aqueous or acidic coupling protocols, adding a processing step that the target compound's hydrochloride form obviates [1].

Salt form Stability Solubility Storage

Mono-tert-Butyl Substitution Pattern: Balanced Lipophilicity and Synthetic Accessibility vs. 4,6-Di-tert-butyl Analog

The closely related (4,6-di-tert-butylpyrimidin-2-yl)methanamine hydrochloride (CAS 1196155-77-7) bears two bulky tert-butyl groups flanking the pyrimidine ring, which further increases lipophilicity (estimated LogP > 4.0) and steric congestion around both the 4- and 6-positions . While this may be desirable for extreme hydrophobic shielding, the di-tert-butyl analog suffers from reduced synthetic accessibility at the 6-position: the 6-tert-butyl group blocks electrophilic aromatic substitution and cross-coupling reactions that are available at the unsubstituted 6-position of the target mono-tert-butyl compound. The target compound retains a free 6-position (C–H) amenable to halogenation, metalation, or direct C–H functionalization, offering a broader derivatization toolkit for library synthesis. The mono-tert-butyl scaffold thus achieves a favorable lipophilic efficiency profile (LipE): the H₄ receptor lead compound with a mono-4-tert-butyl substituent achieved a LipE of approximately 7.4 (pKi = 8.47, LogP ≈ 1.1 for the elaborated compound), indicating efficient use of lipophilicity for target binding [1].

Synthetic accessibility Derivatization Di-substitution Lipophilic efficiency

Best-Fit Research and Industrial Application Scenarios for (4-Tert-butylpyrimidin-2-YL)methanamine Hydrochloride Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis Requiring Hydrophobic ATP-Pocket Occupancy

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries — particularly those targeting SYK, JAK2, BTK, or H₄ receptor families — should prioritize the target compound as a core building block. The 4-tert-butylpyrimidin-2-yl scaffold has demonstrated direct translation to nanomolar SYK inhibition (IC₅₀ = 25 nM) when elaborated via the 2-amino position, as evidenced by patent US8759366 [1]. The LogP of 2.7 for the building block contributes favorable hydrophobic complementarity to the ATP-binding pocket, while the free 6-position permits parallel derivatization to explore selectivity determinants across kinase subfamilies [2]. In comparison, the 4-methyl analog (LogP ≈ 0) provides insufficient hydrophobic contact for deep pocket occupancy, and the 4,6-di-tert-butyl analog blocks the 6-position entirely, limiting SAR exploration.

Structure-Based Drug Design Requiring Defined Steric Shielding of the Pyrimidine Core

Computational chemistry and structure-based design groups benefit from the well-characterized steric profile of the tert-butyl group (Taft Es = −2.78) for rational ligand design [1]. When docking studies indicate that a hydrophobic sub-pocket adjacent to the pyrimidine 4-position can accommodate a bulky alkyl group, the target compound provides a direct synthetic translation of this computational hypothesis. The 98% purity specification ensures that docking hit rates are not confounded by impurities, and the hydrochloride salt form guarantees consistent amine reactivity in the final coupling step to the elaborated warhead [2]. The validated H₄ receptor series (compound 3: Ki = 3.4–5.8 nM) provides a concrete reference point for the steric and lipophilic contribution of the 4-tert-butyl group in receptor binding [3].

Multi-Step Parallel Synthesis Requiring High Building Block Purity for Reproducible Yield Outcomes

Contract research organizations (CROs) and internal medicinal chemistry groups executing multi-step parallel synthesis campaigns (12–96 compounds per batch) should select the target compound over the 4-methyl or unsubstituted analogs based on the 98% purity specification [1]. In amide bond formation or reductive amination sequences using the 2-aminomethyl handle, the presence of 3–5% impurities in comparator building blocks (95–97% purity) can lead to cumulative side-product formation across two or more synthetic steps, reducing final compound purity below the 95% threshold typically required for biological assay [2]. The pre-formed hydrochloride salt also eliminates the need for in situ acid activation, reducing by one the number of unit operations and associated yield losses in parallel workflow.

Fragment-Based Drug Discovery (FBDD) Follow-Up Chemistry on 4-Substituted Pyrimidine Hits

Fragment screening campaigns that identify 4-substituted pyrimidine hits with micromolar affinity can use the target compound as a direct growth vector. The 2-aminomethyl handle provides a one-carbon spacer that is suitable for fragment linking or merging strategies without introducing excessive conformational flexibility. The mono-tert-butyl substitution pattern at the 4-position leaves the 6-position available for additional fragment elaboration via halogenation or direct C–H activation, maximizing the chemical space accessible from a single building block [1]. In contrast, the 4,6-di-tert-butyl analog (CAS 1196155-77-7) offers no free position for further fragment growth, limiting its utility to terminal capping rather than iterative optimization [2].

Quote Request

Request a Quote for (4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.